3-(4-Methylphenyl)iminoisoindol-1-amine
Description
3-(4-Methylphenyl)iminoisoindol-1-amine is a heterocyclic compound featuring an isoindole core substituted with a 4-methylphenylimino group and an amine moiety. The 4-methylphenyl substituent likely influences electronic and steric properties, impacting reactivity and interactions in pharmacological contexts.
Properties
CAS No. |
104830-21-9 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C15H13N3/c1-10-6-8-11(9-7-10)17-15-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
CYUAYNFKQWLQDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N |
Isomeric SMILES |
CC1=CC=C(C=C1)/N=C\2/C3=CC=CC=C3C(=N2)N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N |
Synonyms |
(1Z)-1-[(4-methylphenyl)imino]-1H-isoindol-3-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(4-Methoxyphenyl)iminoisoindol-1-amine
Structural Differences :
- Substituent : Replaces the 4-methyl group with a 4-methoxy group.
- Molecular Formula : C₁₅H₁₃N₃O (vs. C₁₅H₁₃N₃ for the methyl variant).
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating via resonance, enhancing solubility in polar solvents compared to the methyl group (-CH₃), which is weakly electron-donating inductively .
Azole Derivatives from 3-[(4-Methylphenyl)amino]propanehydrazide
Structural Relationship: These derivatives share the 4-methylphenylamino motif but incorporate triazole or thione groups (e.g., 4,5-dihydro-1H-1,2,4-triazole-5-thiones) .
Sulfonamide- and Indole-Based Analogues
Example: N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine (CAS 121346-32-5) .
Structural Comparison :
- Complexity : Incorporates sulfonyl and isopropyl groups on an indole scaffold, increasing molecular weight (564.74 g/mol) and steric demands.
- Pharmacological Potential: Such compounds often target enzymes or receptors (e.g., kinase inhibitors), suggesting that the isoindol-1-amine core could be optimized for similar targets.
Key Difference : The target compound’s simpler structure may offer synthetic accessibility and tunability compared to highly substituted analogs.
Data Table: Comparative Analysis of Key Compounds
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